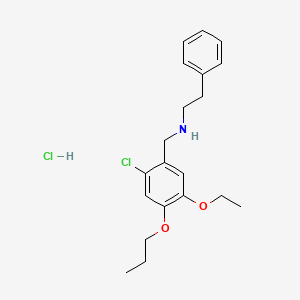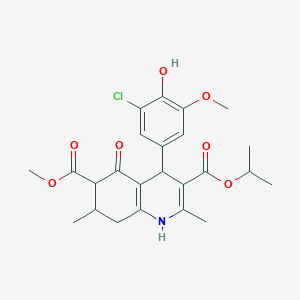
N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride
Descripción general
Descripción
N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride, also known as CP-55940, is a synthetic cannabinoid compound that is commonly used in scientific research applications. This compound was first synthesized in the 1970s and has been extensively studied for its potential therapeutic benefits.
Mecanismo De Acción
N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride acts as a full agonist of both the CB1 and CB2 receptors, which are G-protein coupled receptors that are widely distributed throughout the body. When N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride binds to these receptors, it activates intracellular signaling pathways that lead to various physiological effects. The exact mechanisms of action of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride are still being studied, but it is believed to modulate the release of neurotransmitters and affect the activity of ion channels.
Biochemical and Physiological Effects:
N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been shown to affect appetite, mood, and memory. N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride has been used in animal models to study the effects of cannabinoids on cancer, neurodegenerative diseases, and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on specific physiological processes. However, the use of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride in lab experiments is limited by its high cost and the need for specialized expertise in organic chemistry. Additionally, the use of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride in animal studies raises ethical concerns, as it is a potent psychoactive compound.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride. One area of interest is its potential therapeutic benefits for various diseases and disorders. N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride has been shown to have anti-inflammatory and neuroprotective properties, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride has been shown to have anti-cancer properties, which could make it a potential treatment for various types of cancer. Further research is needed to fully understand the therapeutic potential of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride and its limitations.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride is widely used in scientific research as a tool to study the endocannabinoid system and its effects on various physiological processes. This compound is a potent agonist of both the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride has been used to study the effects of cannabinoids on pain, inflammation, appetite, and mood.
Propiedades
IUPAC Name |
N-[(2-chloro-5-ethoxy-4-propoxyphenyl)methyl]-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2.ClH/c1-3-12-24-20-14-18(21)17(13-19(20)23-4-2)15-22-11-10-16-8-6-5-7-9-16;/h5-9,13-14,22H,3-4,10-12,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVZGHJOZJZDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Cl)CNCCC2=CC=CC=C2)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-diethyl-1,2-ethanediamine hydrochloride](/img/structure/B4233117.png)
![N-{4-[5-phenyl-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4233119.png)
![N-[3-ethoxy-4-(2-propyn-1-yloxy)benzyl]-2,4,4-trimethyl-2-pentanamine hydrochloride](/img/structure/B4233132.png)
![3-pyridinyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4233144.png)

![3-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4233160.png)

![1-[3-(4-fluorophenoxy)propyl]-3-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B4233164.png)
![2-{[6-iodo-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4233172.png)
![1-(4-ethoxyphenyl)-3-[4-(1-piperidinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4233190.png)
![N-phenyl-2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4233193.png)
![1-[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4233200.png)
![ethyl 5-acetyl-2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4233218.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4233219.png)